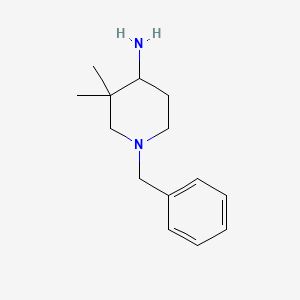

1-Benzyl-3,3-dimethylpiperidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3,3-dimethylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-14(2)11-16(9-8-13(14)15)10-12-6-4-3-5-7-12/h3-7,13H,8-11,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWUAMLORPBSTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1N)CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Benzyl-3,3-dimethylpiperidin-4-amine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-Benzyl-3,3-dimethylpiperidin-4-amine, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. Piperidine scaffolds are prevalent in numerous pharmaceuticals due to their favorable physicochemical properties and ability to interact with biological targets.[1] This document outlines the structural characteristics, predicted physicochemical properties, and a detailed, plausible synthetic pathway for this compound. The synthesis leverages fundamental organic chemistry principles, including the formation of the core piperidinone structure followed by reductive amination. Each synthetic step is accompanied by a detailed protocol and mechanistic insights to provide a self-validating and reproducible workflow. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel piperidine-based compounds.

Introduction and Core Concepts

The piperidine ring is a fundamental heterocyclic motif in a vast array of natural products and synthetic pharmaceuticals. Its saturated, six-membered ring structure containing one nitrogen atom provides a versatile scaffold that can be readily functionalized to modulate biological activity and pharmacokinetic properties. The specific compound of interest, this compound, features a benzyl group on the nitrogen, gem-dimethyl substitution at the 3-position, and a primary amine at the 4-position. The benzyl group can serve as a protecting group or as a pharmacophoric element interacting with biological targets. The gem-dimethyl group introduces conformational rigidity and can influence binding affinity and metabolic stability.

It is important to note that a specific CAS number for this compound is not readily found in major chemical databases as of the writing of this guide. This suggests that the compound may be a novel or less-common derivative. The CAS numbers for several related isomers are available, such as (3R,4S)-1-benzyl-N,4-diMethylpiperidin-3-aMine (CAS 1431697-80-1)[2], (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine (CAS 1354621-59-2)[3], and (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (CAS 1062580-52-2).[4][5][6] This guide, therefore, focuses on a robust and logical synthetic approach to obtain the target molecule.

The proposed synthesis is centered around the construction of a key intermediate, 1-Benzyl-3,3-dimethylpiperidin-4-one , followed by its conversion to the target amine via reductive amination. This strategy is a well-established method for the synthesis of 4-aminopiperidine derivatives.

Physicochemical Properties

The predicted physicochemical properties of this compound are summarized in the table below. These values are calculated based on its chemical structure and are valuable for predicting its behavior in biological systems and for developing analytical methods.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₄H₂₂N₂ | |

| Molecular Weight | 218.34 g/mol | |

| LogP | ~2.5 - 3.0 | Indicates moderate lipophilicity. |

| pKa (most basic) | ~9.5 - 10.0 | Refers to the piperidine nitrogen. |

| Topological Polar Surface Area (TPSA) | ~27.7 Ų | |

| Hydrogen Bond Donors | 1 | From the primary amine. |

| Hydrogen Bond Acceptors | 2 | The two nitrogen atoms. |

| Rotatable Bonds | 3 |

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from a suitable acyclic precursor. The overall workflow is depicted in the diagram below.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Page loading... [wap.guidechem.com]

- 3. (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1354621-59-2 [sigmaaldrich.com]

- 4. 1062580-52-2|(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 5. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | 1062580-52-2 [chemicalbook.com]

- 6. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)- | C14H24Cl2N2 | CID 45790119 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzyl-3,3-dimethylpiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Benzyl-3,3-dimethylpiperidin-4-amine (CAS No: 473838-36-7), a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. The document details the compound's chemical identity, predicted lipophilicity, and outlines standardized experimental protocols for the determination of key physicochemical parameters such as solubility, dissociation constant (pKa), and partition coefficient (logP). Furthermore, this guide discusses expected spectral characteristics and provides essential safety and handling information. This resource is intended to equip researchers and drug development professionals with the foundational knowledge required for the effective evaluation and application of this compound in a laboratory setting.

Chemical Identity and Structure

This compound is a heterocyclic compound featuring a piperidine core, a basic nitrogen-containing six-membered ring. This core is substituted with a benzyl group at the nitrogen atom (position 1), two methyl groups at position 3, and an amine group at position 4.

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 473838-36-7 |

| Molecular Formula | C₁₄H₂₂N₂ |

| Molecular Weight | 218.34 g/mol |

| Canonical SMILES | CC1(CCN(CC1N)CC2=CC=CC=C2)C |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Predicted XLogP3 | 2.2 | [1] |

| Purity | >95% | [1] |

| Appearance | Solid (predicted) |

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a crucial parameter in drug design as it affects a molecule's ability to cross biological membranes.[2] The predicted XLogP3 value of 2.2 for this compound suggests a moderate level of lipophilicity.[1] This value indicates that the compound is likely to have good absorption and distribution characteristics.[3]

Experimental Protocols for Physicochemical Characterization

To provide a comprehensive understanding of this compound, the following experimental protocols are recommended for the determination of its key physicochemical properties.

Determination of Solubility

The solubility of a compound in various solvents is a fundamental property that impacts its formulation and delivery.

Workflow for Solubility Determination:

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol:

-

Preparation: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a clear glass vial.

-

Solvent Addition: Add a measured volume of the desired solvent (e.g., water, ethanol, DMSO, DMF) in small increments.

-

Agitation: After each addition, vigorously vortex or agitate the vial for a set period (e.g., 1-2 minutes) to facilitate dissolution.

-

Observation: Visually inspect the solution against a dark background to determine if the solid has completely dissolved.

-

Equilibration: If dissolution is not immediate, the sample should be agitated at a constant temperature for a longer period (e.g., 24 hours) to ensure equilibrium is reached.

-

Quantification: For quantitative solubility, the saturated solution should be filtered, and the concentration of the compound in the filtrate determined by a suitable analytical method such as HPLC-UV.

Determination of the Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is critical for predicting the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and receptor binding. For an amine, the pKa refers to the equilibrium constant of its conjugate acid.

Potentiometric Titration Protocol:

-

Solution Preparation: Prepare a standard solution of this compound of known concentration in deionized water or a co-solvent system if aqueous solubility is low.[4]

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter as the titrant is added.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.[5]

Determination of the Partition Coefficient (logP)

The shake-flask method is the gold standard for the experimental determination of the octanol-water partition coefficient (logP).[6]

Shake-Flask Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Compound Addition: Dissolve a known amount of this compound in the aqueous phase.

-

Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel.

-

Equilibration: Shake the funnel for a sufficient time to allow for the partitioning equilibrium to be reached.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Measurement: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique (e.g., HPLC-UV or LC-MS).

-

Calculation: The logP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[3]

Predicted Spectral Properties

While experimental spectra are not yet available, the following are the expected key features based on the structure of this compound.

¹H NMR Spectroscopy

-

Aromatic Protons: Signals corresponding to the protons of the benzyl group are expected in the aromatic region (δ 7.0-7.5 ppm).

-

Benzyl CH₂: A singlet for the two protons of the benzylic methylene group.

-

Piperidine Ring Protons: A series of multiplets for the protons on the piperidine ring.

-

Methyl Protons: Two singlets for the two non-equivalent methyl groups at position 3.

-

Amine Protons: A broad singlet for the two protons of the primary amine group, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Signals for the carbons of the phenyl ring.

-

Piperidine Ring Carbons: Signals for the carbons of the piperidine ring.

-

Methyl Carbons: Signals for the two methyl carbons.

-

Benzylic Carbon: A signal for the benzylic methylene carbon.

Infrared (IR) Spectroscopy

-

N-H Stretch: Primary amines typically show two bands in the region of 3400-3250 cm⁻¹ corresponding to the symmetric and asymmetric N-H stretching vibrations.[7]

-

C-H Stretch: Bands corresponding to aromatic and aliphatic C-H stretching.

-

N-H Bend: A bending vibration for the primary amine is expected around 1650-1580 cm⁻¹.[7]

-

C-N Stretch: Aliphatic C-N stretching vibrations are typically observed in the 1250-1020 cm⁻¹ region.[7]

Mass Spectrometry

In mass spectrometry, the fragmentation of this compound is expected to be influenced by the presence of the benzyl group and the piperidine ring. A common fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion (m/z 91).[8] Fragmentation of the piperidine ring is also anticipated.

Safety, Handling, and Storage

As a substituted piperidine derivative, this compound should be handled with appropriate safety precautions.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10] Long-term storage at 2 to 8 °C is recommended.[1]

-

Toxicology: While specific toxicological data for this compound is not available, related benzylpiperidine and piperidine derivatives can be harmful if swallowed, in contact with skin, or inhaled.[11] They may cause skin and eye irritation.[11]

Conclusion

This compound is a compound with physicochemical properties that suggest its potential as a scaffold in drug discovery. Its moderate lipophilicity indicates a favorable ADME profile. This guide provides a foundational understanding of its properties and outlines the necessary experimental procedures for its comprehensive characterization. Further experimental validation of the predicted properties and a thorough toxicological evaluation are essential for its future development and application.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. chemos.de [chemos.de]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Synthesis and Structure-Activity Relationships of 1-Benzyl-3,3-dimethylpiperidin-4-amine Structural Analogs

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

The 1-benzyl-3,3-dimethylpiperidin-4-amine core represents a fascinating and synthetically accessible scaffold with significant potential in modern drug discovery. The piperidine moiety is a well-established "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds targeting the central nervous system (CNS) and infectious diseases.[1][2] The strategic introduction of a gem-dimethyl group at the C-3 position introduces a conformational rigidity that can profoundly influence ligand-receptor interactions, metabolic stability, and pharmacokinetic profiles. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of structural analogs based on this core, with a particular focus on their potential as antifungal agents and opioid receptor modulators.

The Strategic Importance of the this compound Scaffold

The design of this scaffold incorporates several key features that make it an attractive starting point for library synthesis and lead optimization:

-

The Piperidine Core: This saturated heterocycle provides a three-dimensional framework that can be readily functionalized to explore chemical space. Its basic nitrogen atom is a key pharmacophoric element, capable of forming ionic interactions with biological targets.

-

The N-Benzyl Group: This lipophilic group can engage in hydrophobic and π-stacking interactions within receptor binding pockets. Furthermore, the benzyl group can be easily substituted, offering a convenient handle for modulating electronic and steric properties.[3]

-

The C-4 Amine: This functional group serves as a primary point for diversification. A wide variety of substituents can be introduced through well-established synthetic methodologies, allowing for the fine-tuning of biological activity.

-

The Gem-Dimethyl Group at C-3: This structural motif is of particular interest. It restricts the conformational flexibility of the piperidine ring, which can lead to an increase in binding affinity by reducing the entropic penalty of receptor binding. Additionally, the gem-dimethyl group can act as a metabolic shield, preventing enzymatic degradation at the adjacent positions and potentially improving the pharmacokinetic profile of the molecule.

Synthetic Pathways: From Precursor to Diverse Analogs

The synthesis of this compound analogs is primarily achieved through a convergent strategy, with the key step being the reductive amination of the corresponding 4-piperidone precursor.

Diagram of the General Synthetic Workflow

Caption: General workflow for the synthesis of target analogs.

Synthesis of the Key Precursor: 1-Benzyl-3,3-dimethyl-4-piperidone

The synthesis of the pivotal 1-benzyl-3,3-dimethyl-4-piperidone intermediate (CAS 173186-91-9) can be accomplished via the methylation of 1-benzyl-4-piperidone.[4] This reaction typically involves the use of a strong base to generate an enolate, followed by quenching with a methylating agent.

Experimental Protocol: Synthesis of 1-Benzyl-3,3-dimethyl-4-piperidone

-

Enolate Formation: To a suspension of sodium hydride (2.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of 1-benzyl-4-piperidone (1.0 equivalent) in THF is added dropwise. The mixture is stirred at this temperature for 30 minutes to facilitate the formation of the enolate.

-

Methylation: Methyl iodide (2.5 equivalents) is added to the reaction mixture.

-

Reaction: The reaction is heated to 60 °C and stirred overnight.

-

Work-up: After cooling to room temperature, the reaction is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure. The residue is then taken up in water and extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography to yield 1-benzyl-3,3-dimethyl-4-piperidone.

Core Reaction: Reductive Amination

Reductive amination is a robust and versatile one-pot reaction for the synthesis of the target 4-amino analogs.[5] The reaction proceeds via the in-situ formation of an iminium ion from the ketone and a primary or secondary amine, which is then reduced by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this transformation due to its selectivity and tolerance of a wide range of functional groups.[6]

Experimental Protocol: General Procedure for Reductive Amination

-

Reaction Setup: To a solution of 1-benzyl-3,3-dimethyl-4-piperidone (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), the desired primary or secondary amine (1.1-1.5 equivalents) is added.

-

Imine Formation: The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. The addition of a catalytic amount of acetic acid can facilitate this step.

-

Reduction: Sodium triacetoxyborohydride (1.5-2.0 equivalents) is added portion-wise to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired this compound analog.

Structure-Activity Relationships (SAR)

The biological activity of this compound analogs is highly dependent on the nature of the substituents at the 4-amino position and on the N-benzyl group. The following sections explore the SAR of this scaffold in the context of antifungal and opioid receptor activity, drawing on data from closely related compound series.

Antifungal Activity: Targeting Ergosterol Biosynthesis

A significant body of research points to 4-aminopiperidine derivatives as potent antifungal agents.[6] The mechanism of action is believed to involve the inhibition of enzymes in the ergosterol biosynthesis pathway, specifically sterol C14-reductase and sterol C8-isomerase.[6] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to fungal cell death.[7]

Key SAR Observations for Antifungal Activity: [6]

-

Substituent on the 4-Amino Group (R¹): The nature of the substituent on the 4-amino nitrogen is a critical determinant of antifungal potency.

-

Lipophilicity is Key: A long, lipophilic alkyl chain is generally required for potent activity. Analogs with an n-dodecyl (C12) chain have shown outstanding antifungal activity.

-

Chain Length and Branching: Shorter alkyl chains, as well as branched or cyclic alkyl groups, are detrimental to activity.

-

-

Substituent on the Piperidine Nitrogen (N-benzyl):

-

Arylalkyl Groups are Favorable: Both N-benzyl and N-phenethyl groups on the piperidine nitrogen can lead to high antifungal activity when paired with a suitable lipophilic substituent at the 4-amino position.

-

-

The Role of the 3,3-Dimethyl Group: While direct SAR data for the 3,3-dimethyl substitution in this antifungal context is limited, the conformational restriction imposed by the gem-dimethyl group can be hypothesized to enhance binding to the target enzymes by pre-organizing the molecule into a more favorable conformation for binding.

Table 1: Antifungal Activity of Selected 4-Aminopiperidine Analogs

| Compound ID | N-Substituent on Piperidine | R¹ Substituent on 4-Amino | MIC against C. albicans (µg/mL) |

| A | Benzyl | n-Dodecyl | 1-4[6] |

| B | Phenethyl | n-Dodecyl | 1-4[6] |

| C | Benzyl | 4-tert-Butylbenzyl | >16[6] |

| D | Benzyl | n-Hexyl | >16[6] |

Note: Data is for analogs without the 3,3-dimethyl substitution but highlights key SAR principles.

Opioid Receptor Modulation

The piperidine scaffold is a core component of many opioid receptor ligands.[8] The orientation of the N-substituent and other groups on the piperidine ring is crucial for affinity and selectivity for the mu (µ), delta (δ), and kappa (κ) opioid receptors.

Influence of Methyl Substitution on Opioid Receptor Affinity:

This suggests that the gem-dimethyl group at the 3-position of the this compound scaffold will likely have a significant impact on opioid receptor binding. It may either enhance affinity by locking the molecule into an active conformation or reduce affinity by introducing steric hindrance that prevents optimal binding. This highlights the importance of empirical testing for this class of compounds.

Diagram of a Putative Binding Mode at an Opioid Receptor

Caption: Hypothetical interactions of a protonated piperidine analog in an opioid receptor binding pocket.

Characterization and Analysis

The structural elucidation and purity assessment of synthesized analogs are critical for reliable biological evaluation. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized compounds. Characteristic signals for the benzyl group, the piperidine ring protons, the gem-dimethyl groups, and the substituents on the 4-amino group provide definitive structural information.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final compounds.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the N-H stretch of secondary amines and the C=O stretch of amide derivatives.

-

Chromatography: Thin-layer chromatography (TLC) is used for reaction monitoring, while column chromatography is the primary method for purification. High-performance liquid chromatography (HPLC) is employed to determine the purity of the final compounds.

Future Directions and Conclusion

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core allows for the rapid generation of diverse chemical libraries.

Future research in this area should focus on:

-

Systematic SAR Studies: A thorough investigation of a wide range of substituents at the 4-amino position is warranted to fully explore the potential of this scaffold as both antifungal and CNS-active agents.

-

Elucidation of the Role of the Gem-Dimethyl Group: Comparative studies with analogs lacking the 3,3-dimethyl substitution, or with mono-methylated analogs, would provide a clearer understanding of the conformational and metabolic benefits of this structural feature.

-

Mechanism of Action Studies: Detailed biochemical and biophysical assays are needed to elucidate the precise molecular targets and binding interactions of the most potent analogs.

-

In Vivo Evaluation: Promising candidates identified from in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

References

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. The 4-aminopiperidine series has limited anti-tubercular and anti-staphylococcus aureus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Substituted Piperidines as Privileged Scaffolds in Drug Discovery

Focus: A Case Study on the Synthesis and Application of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Abstract

The substituted piperidine motif is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] This guide provides an in-depth technical overview of this structural class, focusing on the highly valuable building block, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine . While the related compound 1-benzyl-3,3-dimethylpiperidin-4-amine is a valid synthetic target, the scientific literature and industrial applications are overwhelmingly centered on its isomer due to its critical role as a key intermediate in the synthesis of Tofacitinib, a potent Janus kinase (JAK) inhibitor.[3] This document will elucidate the synthesis, stereochemical considerations, analytical validation, and ultimate application of this building block, offering field-proven insights for researchers and drug development professionals.

Introduction to the 1-Benzylpiperidine Scaffold

The 1-benzylpiperidine framework offers a unique combination of structural rigidity and synthetic versatility. The piperidine ring provides a three-dimensional sp³-rich architecture, which is increasingly sought after in drug design to improve properties such as solubility and metabolic stability while exploring novel chemical space.[4] The benzyl group serves a dual purpose:

-

Lipophilicity: It enhances the molecule's ability to cross cellular membranes, a crucial factor for CNS-targeting agents and other therapeutics requiring bioavailability.[1]

-

Protecting Group: It provides robust protection for the piperidine nitrogen, remaining stable through various reaction conditions before being readily cleaved, typically via catalytic hydrogenation, at a strategic point in a synthetic sequence.

This guide will use (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine as a practical exemplar to explore the utility of this scaffold.

Physicochemical Properties & Structural Analysis

The precise stereochemistry and physical properties of the building block are critical for its successful application. The dihydrochloride salt is often used to improve handling and stability.[5]

| Property | Value | Source |

| IUPAC Name | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | [5] |

| Molecular Formula | C₁₄H₂₂N₂ | [6] |

| Molecular Weight | 218.34 g/mol | [6] |

| CAS Number | 1062580-52-2 (dihydrochloride salt) | [3] |

| Stereochemistry | (3R, 4R) configuration is crucial for bioactivity in its final application. | [3] |

| Appearance | Typically a solid. |

Structural Features of Note:

-

Chiral Centers: The carbons at positions 3 and 4 (C3 and C4) are chiral centers. The specific (3R,4R) configuration is essential for its use as an intermediate for Tofacitinib, as this stereochemistry is retained in the final active pharmaceutical ingredient (API).[3][7]

-

N-Benzyl Group: As discussed, this is a key protecting group that directs reactivity away from the piperidine nitrogen until its intended removal.

-

Secondary Amine (C3): The methylamino group at C3 is the primary point of reactivity for subsequent coupling reactions after the piperidine core is synthesized.

Synthesis and Stereochemical Control

The construction of the (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine core is a critical process where stereochemical integrity must be established and maintained. A common and scalable method involves the reductive amination of a ketone precursor.

Synthetic Workflow: Reductive Amination

The causality behind this choice of workflow is its efficiency. Reductive amination is a robust and well-understood transformation that forms a C-N bond and sets the stereochemistry in a single conceptual operation, often with high diastereoselectivity.

References

- 1. benchchem.com [benchchem.com]

- 2. usiena-air.unisi.it [usiena-air.unisi.it]

- 3. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | 1062580-52-2 [chemicalbook.com]

- 4. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 5. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)- | C14H24Cl2N2 | CID 45790119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-benzyl-N,4-dimethylpiperidin-3-amine | C14H22N2 | CID 9943889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]

potential applications of substituted piperidines in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its prevalence in a vast number of natural products, and more importantly, in a significant portion of FDA-approved drugs, underscores its status as a "privileged scaffold."[1][2][3] The conformational flexibility of the piperidine ring, coupled with its ability to present substituents in well-defined three-dimensional space, allows for precise interactions with a multitude of biological targets. This guide provides a comprehensive exploration of the potential applications of substituted piperidines, delving into their synthesis, therapeutic actions, and the intricate relationship between their structure and activity.

The Strategic Advantage of the Piperidine Moiety in Drug Design

The utility of the piperidine scaffold is not coincidental; it is rooted in a combination of favorable physicochemical and structural properties. The saturated nature of the ring allows for sp³-rich structures, which can lead to improved metabolic stability and reduced off-target toxicity compared to their flat, aromatic counterparts.[1] The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions within biological binding pockets. Furthermore, the chair and boat conformations of the piperidine ring allow for the precise spatial orientation of substituents, a key factor in optimizing drug-receptor interactions and enhancing potency and selectivity.[4]

Synthetic Strategies: Building the Piperidine Core

The construction of substituted piperidines is a well-trodden path in organic synthesis, with a variety of methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

Catalytic Hydrogenation of Pyridines

One of the most direct and atom-economical methods for synthesizing piperidines is the catalytic hydrogenation of the corresponding pyridine precursors.[5] This method, however, can be challenging due to the aromaticity of the pyridine ring and the potential for the nitrogen atom to poison the catalyst.[5]

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine with PtO₂ [6]

Materials:

-

Substituted pyridine (1.0 g)

-

Platinum(IV) oxide (PtO₂, Adams' catalyst, 5 mol%)

-

Glacial acetic acid (5 mL)

-

High-pressure hydrogenation reactor

-

Hydrogen gas (high purity)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

Procedure:

-

A solution of the substituted pyridine in glacial acetic acid is treated with a catalytic amount of PtO₂ in a high-pressure reactor.

-

The reactor is pressurized with hydrogen gas (50-70 bar).

-

The reaction mixture is stirred at room temperature for 6-10 hours.

-

Upon completion, the reaction is quenched with a saturated NaHCO₃ solution.

-

The product is extracted with ethyl acetate.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered through Celite®, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the substituted piperidine.

Multi-component Reactions for Functionalized Piperidines

One-pot multicomponent reactions (MCRs) offer an efficient alternative for the synthesis of complex, functionalized piperidines from simple starting materials.[7]

Experimental Protocol: Four-Component Synthesis of Piperid-4-ones [7]

Materials:

-

Tosyl imine (1.0 equiv)

-

Methanol (MeOH)

-

Titanium tetrachloride (TiCl₄)

-

Diketene (1.2 equiv)

-

Aldehyde (1.0 equiv)

-

Potassium carbonate (K₂CO₃) for epimerization

Procedure:

-

To a solution of a tosyl imine in methanol, titanium tetrachloride is added at a controlled temperature.

-

Diketene is then added to the reaction mixture.

-

After consumption of the starting materials (monitored by TLC), an aldehyde is introduced.

-

The reaction is stirred until completion. The resulting mixture of diastereomers can be converted to a single cis-diastereomer by epimerization with potassium carbonate.

-

The crude product is purified by flash column chromatography.

Workflow for the four-component one-pot synthesis of piperid-4-ones.

Synthesis of Spiro-piperidines

Spiro-piperidines, where the piperidine ring is fused to another ring system at a single carbon atom, have gained popularity in drug discovery due to their increased three-dimensionality.[8]

Experimental Protocol: Synthesis of bis-Spiro Piperidines [9]

Materials:

-

Aromatic amine (1 mmol)

-

Dimedone (2 mmol)

-

Formaldehyde (3 mmol, 37-41% aqueous solution)

-

Dichloromethane (10 ml)

-

nano-γ-Al₂O₃/Sb(V) catalyst (30 mg)

-

Ethanol for recrystallization

Procedure:

-

A mixture of the aromatic amine, dimedone, formaldehyde, and the nano-catalyst in dichloromethane is subjected to ultrasonic irradiation at room temperature.

-

The reaction progress is monitored by TLC.

-

Upon completion, the solid product is filtered and recrystallized from ethanol to afford the pure bis-spiro piperidine.

Therapeutic Applications of Substituted Piperidines

The versatility of the piperidine scaffold is reflected in the broad range of therapeutic areas where its derivatives have shown significant efficacy.

Central Nervous System (CNS) Disorders

Piperidine-containing compounds are prominent in the treatment of various CNS disorders, including psychosis, pain, and neurodegenerative diseases.[1][10]

Antipsychotics: Many typical and atypical antipsychotic drugs feature a piperidine moiety.[4][11] These compounds often act as antagonists at dopamine D₂ and serotonin 5-HT₂A receptors.[4][12] Risperidone is a prime example of a successful antipsychotic drug built around a piperidine core.

Analgesics: The piperidine ring is a key structural element in many potent opioid analgesics, including fentanyl and its analogs.[13][14][15] These compounds exert their effects by acting as agonists at μ-opioid receptors.[14]

| Drug | Primary Therapeutic Use | Mechanism of Action |

| Risperidone | Schizophrenia, Bipolar Disorder | Antagonist at dopamine D₂ and serotonin 5-HT₂A receptors.[4][16] |

| Haloperidol | Schizophrenia, Tourette's Syndrome | Potent dopamine D₂ receptor antagonist. |

| Fentanyl | Severe Pain | Potent μ-opioid receptor agonist.[13] |

| Donepezil | Alzheimer's Disease | Reversible inhibitor of acetylcholinesterase. |

| Methylphenidate | ADHD, Narcolepsy | Norepinephrine-dopamine reuptake inhibitor. |

| Paroxetine | Depression, Anxiety Disorders | Selective serotonin reuptake inhibitor (SSRI). |

Oncology

The piperidine scaffold is increasingly being incorporated into anticancer agents.[17] These derivatives can exert their effects through various mechanisms, including the inhibition of key signaling pathways like PI3K/Akt and NF-κB, which are often dysregulated in cancer.[8]

Mechanism of Action: Inhibition of PI3K/Akt and NF-κB Signaling Pathways

The PI3K/Akt and NF-κB signaling pathways are crucial for cell survival, proliferation, and inflammation. In many cancers, these pathways are constitutively active, promoting tumor growth and resistance to therapy. Certain piperidine derivatives have been shown to inhibit these pathways, leading to apoptosis and cell cycle arrest in cancer cells.[8]

Inhibition of PI3K/Akt and NF-κB signaling pathways by piperidine derivatives.

Antiviral Applications

Substituted piperidines have also emerged as promising antiviral agents, particularly against the influenza virus.[14] Some derivatives interfere with the early to middle stages of viral replication.

Structure-Activity Relationship (SAR) of Piperidine-based Influenza Inhibitors:

A study on piperidine-based derivatives as influenza virus inhibitors revealed crucial SAR insights.[18] The ether linkage between a quinoline and the piperidine ring was found to be critical for inhibitory activity.

| Compound | EC₅₀ (µM) against Influenza A | Notes |

| Lead Compound | > 10 | Initial hit from high-throughput screening. |

| Optimized Compound 11e | 0.05 | Excellent inhibitory activity against various influenza strains. |

The optimized compound, tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e), demonstrated a high potency and a favorable selectivity index, highlighting the power of iterative medicinal chemistry in refining the activity of a lead scaffold.[18]

Conclusion: The Enduring Legacy and Future of Piperidines in Medicine

The piperidine scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of new medicines. Its structural and physicochemical properties have allowed for the creation of drugs that are both potent and selective for a wide array of biological targets. As synthetic methodologies become more sophisticated, allowing for even greater control over the substitution patterns and stereochemistry of the piperidine ring, we can expect to see the continued emergence of novel piperidine-containing therapeutics for a diverse range of human diseases. The exploration of this "privileged scaffold" is far from over, and its future in medicinal chemistry remains bright.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analogues of Piperidine for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 3. Analogues of Piperidine for Drug Design - Pharmaceutical Technology [pharmaceutical-technology.com]

- 4. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. benchchem.com [benchchem.com]

- 8. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of bis-spiro piperidines using nano γ-alumina supported Sb( v ) under ultrasonic irradiation at room temperature conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00448A [pubs.rsc.org]

- 10. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Fentanyl - Wikipedia [en.wikipedia.org]

- 14. tandfonline.com [tandfonline.com]

- 15. longdom.org [longdom.org]

- 16. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

The Pharmacology of 1-Benzyl-3,3-dimethylpiperidin-4-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 1-benzyl-3,3-dimethylpiperidin-4-amine scaffold represents a privileged structure in medicinal chemistry, demonstrating remarkable versatility in engaging a diverse array of pharmacological targets. This technical guide provides an in-depth exploration of this chemical series, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies for the creation of these derivatives, with a focus on reductive amination. Furthermore, this guide will elucidate the intricate mechanisms of action and structure-activity relationships (SAR) of these compounds as modulators of opioid receptors, inhibitors of acetylcholinesterase, and blockers of monoamine transporters. Detailed experimental protocols for the synthesis and biological evaluation of these derivatives are provided, alongside illustrative diagrams to clarify complex signaling pathways and experimental workflows. This comprehensive overview aims to empower researchers in the rational design and development of novel therapeutics based on this promising scaffold.

Introduction: The this compound Core

The piperidine ring is a ubiquitous heterocyclic motif found in numerous natural products and synthetic pharmaceuticals, valued for its favorable pharmacokinetic properties and its ability to present substituents in well-defined three-dimensional orientations.[1] The this compound core combines several key features that contribute to its pharmacological promiscuity and potential as a drug discovery platform:

-

The 1-Benzyl Group: This lipophilic moiety can engage in hydrophobic and aromatic interactions within protein binding pockets, significantly influencing ligand affinity and selectivity. Substitutions on the benzyl ring offer a straightforward avenue for modulating these interactions.

-

The 3,3-Dimethyl Substitution: These gem-dimethyl groups introduce conformational rigidity to the piperidine ring. This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. Furthermore, these bulky groups can provide steric shielding and influence the orientation of adjacent functionalities.

-

The 4-Amino Group: This functional group serves as a critical anchor for derivatization. Acylation, alkylation, and arylation of the amino group allow for the exploration of a vast chemical space, enabling the fine-tuning of pharmacological activity and selectivity.

The strategic combination of these structural elements has led to the discovery of this compound derivatives with potent activities at multiple, seemingly disparate, biological targets. This guide will explore the key pharmacological classes in which this scaffold has shown significant promise.

Synthesis of this compound Derivatives

The cornerstone of accessing a diverse library of these derivatives is a robust and flexible synthetic strategy. Reductive amination stands out as a highly efficient and widely applicable method for the construction of the core scaffold and its subsequent derivatization.[2][3]

General Synthetic Workflow

The synthesis typically commences with a suitable piperidone precursor, which is then elaborated to introduce the desired amine functionality and the N-benzyl group.

Figure 1: General workflow for the synthesis of this compound derivatives via reductive amination.

Detailed Experimental Protocol: Reductive Amination

This protocol provides a generalized procedure for the synthesis of a this compound derivative from 1-benzyl-3,3-dimethyl-4-piperidone and a primary amine.

Materials:

-

1-Benzyl-3,3-dimethyl-4-piperidone

-

Primary amine (e.g., aniline, benzylamine, or an aliphatic amine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 1-benzyl-3,3-dimethyl-4-piperidone (1.0 eq) in anhydrous DCM or DCE, add the primary amine (1.0-1.2 eq). If the amine is a salt, it may be necessary to add a non-nucleophilic base like triethylamine (1.0 eq) to liberate the free amine.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For less reactive amines or ketones, the addition of a catalytic amount of acetic acid can accelerate imine formation.

-

Reduction: Once imine formation is evident, add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations.[2] Alternatively, sodium cyanoborohydride can be used, often in the presence of a protic solvent like methanol.

-

Reaction Progression: Continue stirring the reaction at room temperature overnight, or until the reaction is complete as indicated by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.

Pharmacological Applications and Mechanisms of Action

The this compound scaffold has been successfully employed to develop ligands for a range of pharmacological targets, primarily within the central nervous system.

Opioid Receptor Modulation

Derivatives of this scaffold have emerged as potent and selective modulators of opioid receptors, particularly the mu-opioid receptor (MOR).[4] These compounds hold promise for the development of novel analgesics with potentially improved side-effect profiles compared to traditional opioids.

Mechanism of Action: Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they activate intracellular signaling cascades that ultimately lead to analgesia. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity, specifically the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.[5] This results in neuronal hyperpolarization and reduced neurotransmitter release, dampening the transmission of pain signals.

Figure 2: Simplified signaling pathway of opioid receptor activation leading to analgesia.

Structure-Activity Relationships (SAR):

-

N-Substituent on the Piperidine: The nature of the substituent on the piperidine nitrogen is critical for opioid receptor affinity and efficacy. While the benzyl group is a common starting point, variations can lead to significant changes in activity.

-

4-Amino Group Derivatization: Acylation or alkylation of the 4-amino group with various aromatic or aliphatic moieties can profoundly impact binding to the opioid receptor. For instance, the introduction of a phenethyl group has been shown to enhance MOR agonism in related piperidine series.[6]

-

Substituents on the Benzyl Ring: Electron-donating or electron-withdrawing groups on the benzyl ring can modulate the electronic properties and steric bulk of the ligand, influencing its interaction with the receptor binding pocket.

| Derivative | Target | Activity (Ki/IC50) | Reference |

| (3R, 4S)-3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogue | MOR Agonist | Ki = 0.0021 nM | [6] |

| 1,4-diphenethylpiperidine analogue | VMAT2 Inhibitor | High Affinity | [7] |

Table 1: Representative pharmacological data for piperidine derivatives with opioid-related activity.

Acetylcholinesterase Inhibition

A significant number of 1-benzylpiperidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[8][9] AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.

Mechanism of Action: Acetylcholinesterase possesses a catalytic active site (CAS) and a peripheral anionic site (PAS).[8] Piperidine-based inhibitors often interact with the CAS, preventing the hydrolysis of acetylcholine. The positively charged nitrogen of the piperidine ring can form a crucial ionic interaction with an anionic residue in the active site gorge. The benzyl group can engage in π-π stacking interactions with aromatic residues, further anchoring the inhibitor.

Figure 3: Mechanism of acetylcholinesterase inhibition.

Structure-Activity Relationships (SAR):

-

Piperidine Nitrogen: A basic nitrogen atom on the piperidine ring is generally essential for potent AChE inhibition, as it facilitates the key interaction with the anionic site of the enzyme.[10]

-

4-Amino Group Substituent: The substituent at the 4-position can extend into the active site gorge, forming additional interactions. Bulky and aromatic substituents have been shown to enhance inhibitory activity.

-

Benzyl Group: The benzyl moiety often interacts with the peripheral anionic site or other hydrophobic pockets within the enzyme, contributing to overall binding affinity.[11]

| Derivative | Target | Activity (IC50) | Reference |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | AChE Inhibitor | 5.7 nM | [12] |

| Compound 19 (a benzylpiperidine derivative) | AChE Inhibitor | 5.10 µM | [11] |

Table 2: Representative IC50 values for benzylpiperidine derivatives as AChE inhibitors.

Monoamine Transporter Inhibition

Derivatives of the 1-benzylpiperidine scaffold have also been explored as inhibitors of monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[13][14] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, and their inhibition can lead to antidepressant and anxiolytic effects.

Mechanism of Action: Monoamine transporters are membrane proteins that bind and transport their respective neurotransmitters back into the presynaptic neuron. Inhibitors of these transporters, such as the this compound derivatives, act by competitively binding to the transporter, thereby blocking the reuptake of the neurotransmitter and increasing its concentration in the synapse.[13] This enhanced neurotransmitter signaling is believed to be the basis for their therapeutic effects.

Figure 4: Mechanism of monoamine transporter inhibition.

Structure-Activity Relationships (SAR):

-

4-Benzylpiperidine Moiety: This core structure often fits into the central binding site of the monoamine transporters, engaging in hydrophobic interactions with key residues.[13]

-

Linker and Aromatic Substituents: The nature and length of the linker between the 4-amino group and other aromatic moieties, as well as the substitution patterns on these rings, are crucial for determining selectivity towards SERT, NET, and DAT.[13]

| Derivative | Target | Activity (Binding Affinity) | Reference |

| 4-benzylpiperidine carboxamide (8k) | SERT, NET, DAT | Binds to all three | [13] |

| 2β-carbomethoxy-3β-(4'-p-substituted phenyl)-piperidine analogs | SERT | Varied affinity and selectivity | [14] |

Table 3: Examples of benzylpiperidine derivatives with monoamine transporter activity.

In Vitro Pharmacological Evaluation

The characterization of novel this compound derivatives requires a battery of in vitro assays to determine their potency, selectivity, and mechanism of action at their respective targets.

Opioid Receptor Binding and Functional Assays

-

Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of the test compounds for different opioid receptor subtypes (μ, δ, κ). They involve competing a radiolabeled ligand with the test compound for binding to membranes prepared from cells expressing the receptor of interest.

-

[³⁵S]GTPγS Binding Assays: This functional assay measures the activation of G-proteins upon agonist binding to the receptor. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, is quantified as a measure of receptor activation.

-

cAMP Accumulation Assays: Since opioid receptors are coupled to Gi/o proteins, their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This can be measured using various commercially available kits.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.

Principle: Acetylthiocholine is used as a substrate for AChE, which hydrolyzes it to thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.

Protocol Outline:

-

Prepare solutions of the test compound at various concentrations.

-

In a 96-well plate, add AChE solution, DTNB solution, and the test compound or buffer (for control).

-

Initiate the reaction by adding the acetylthiocholine substrate.

-

Measure the absorbance at 412 nm at regular intervals to determine the reaction rate.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Monoamine Transporter Inhibition Assays

-

Radioligand Binding Assays: Similar to the opioid receptor binding assays, these are used to determine the affinity of the compounds for SERT, NET, and DAT using specific radioligands.

-

Synaptosomal Uptake Assays: This functional assay measures the ability of a compound to inhibit the uptake of a radiolabeled monoamine (e.g., [³H]serotonin) into synaptosomes prepared from specific brain regions.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective modulators of key neurological targets. The synthetic accessibility of this core, primarily through reductive amination, allows for the systematic exploration of structure-activity relationships, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on several key aspects:

-

Multi-Target Ligand Design: Given the polypharmacology exhibited by this scaffold, there is a significant opportunity to design multi-target ligands that could address complex diseases like neurodegenerative disorders with comorbid depression.

-

Elucidation of Stereochemical Effects: A thorough investigation into the influence of stereochemistry at the C4 position of the piperidine ring is warranted, as it is likely to have a profound impact on target engagement and selectivity.

-

In Vivo Evaluation: Promising in vitro candidates must be advanced to in vivo models to assess their efficacy, pharmacokinetic profiles, and potential for off-target effects.

References

- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsi.org [ijpsi.org]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]

- 14. Synthesis and monoamine transporter affinity of 2beta-carbomethoxy-3beta-(4'-p-substituted phenyl)-piperidine analogs of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Predictive Spectroscopic and Structural Analysis of 1-Benzyl-3,3-dimethylpiperidin-4-amine: A Technical Guide

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 1-Benzyl-3,3-dimethylpiperidin-4-amine (CAS: 473838-36-7) represents a scaffold of significant interest, belonging to the substituted piperidine class, which is a privileged structure in medicinal chemistry.[1][2] The functional arrangement of a bulky benzyl group, a gem-dimethyl substitution, and a primary amine on a piperidine core suggests potential for complex biological interactions. Accurate and comprehensive characterization of this molecule is paramount for understanding its stereochemistry, purity, and potential as a synthetic intermediate or active pharmaceutical ingredient.

This technical guide provides a predictive, in-depth analysis of the key spectroscopic data for this compound. As direct, published experimental spectra for this specific compound are not widely available, this document leverages foundational spectroscopic principles and data from structurally analogous compounds to construct a reliable, predicted spectroscopic profile. We will delve into the anticipated features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes a detailed interpretation, a summary table, and a field-proven experimental protocol, designed to serve as a robust reference for researchers in synthetic chemistry and drug development.

Molecular Structure and Key Features

To ground our spectroscopic predictions, we must first visualize the molecule's architecture. The structure contains several key features that will dictate its spectral signature: a monosubstituted benzene ring, a benzylic methylene bridge, a fully substituted piperidine ring, a gem-dimethyl group at the C3 position, and a primary amine at the C4 position. The gem-dimethyl group restricts conformational flexibility and induces distinct magnetic environments for neighboring protons.

Figure 1: Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is predicted to be complex due to overlapping aliphatic signals and the presence of diastereotopic protons arising from the chiral center at C4 and the rigid piperidine ring.

Predicted Spectral Assignments & Rationale

-

Aromatic Protons (7.20-7.40 ppm): The five protons of the benzyl group will appear as a multiplet in this region. Protons ortho to the CH₂ group are typically slightly downfield from the meta and para protons.[3]

-

Benzylic Protons (~3.50 ppm): The two protons of the N-CH₂-Ph group are expected to appear as a singlet. Their position is downfield due to the deshielding effects of both the adjacent nitrogen and the aromatic ring.

-

Piperidine Ring Protons (1.50-3.00 ppm): This region will contain complex and likely overlapping multiplets corresponding to the protons at C2, C4, C5, and C6. The axial and equatorial protons at each position are diastereotopic and will exhibit distinct chemical shifts and coupling patterns. The proton at C4 (H4) is expected to be a doublet of doublets or a multiplet around 2.8-3.0 ppm, shifted downfield by the adjacent amine group.

-

Amine Protons (~1.60 ppm): The two protons of the primary amine (NH₂) are expected to appear as a broad singlet. This peak's position and shape are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4] Its signal will disappear upon a D₂O shake.

-

Gem-Dimethyl Protons (~0.90-1.10 ppm): The two methyl groups at C3 are diastereotopic. They are expected to appear as two distinct singlets, as they do not have any adjacent protons to couple with but exist in different magnetic environments.

Predicted ¹H NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 7.40 - 7.20 | Multiplet (m) | 5H | Ar-H | Aromatic protons of the benzyl group. |

| ~3.50 | Singlet (s) | 2H | N-CH₂ -Ph | Benzylic protons, deshielded by N and Ph. |

| ~2.90 | Multiplet (m) | 1H | C4-H | Methine proton, deshielded by adjacent NH₂. |

| 2.80 - 1.50 | Multiplets (m) | 6H | Piperidine CH₂ | Protons at C2, C5, and C6 positions. |

| ~1.60 | Broad Singlet (br s) | 2H | NH₂ | Primary amine protons, exchangeable. |

| ~1.10 | Singlet (s) | 3H | C3-CH₃ (axial) | One of the gem-dimethyl groups. |

| ~0.95 | Singlet (s) | 3H | C3-CH₃ (equatorial) | The second gem-dimethyl group. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer to ensure adequate signal resolution, particularly in the aliphatic region.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks to determine proton ratios.

-

Validation (D₂O Shake): To confirm the amine protons, add 1-2 drops of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The NH₂ signal should disappear.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Based on its structure, 11 distinct signals are predicted.

Predicted Spectral Assignments & Rationale

-

Aromatic Carbons (127.0-139.0 ppm): Four signals are expected for the benzyl group. The quaternary carbon attached to the benzylic CH₂ (ipso-carbon) will be around 138-139 ppm. The other three signals, corresponding to the ortho, meta, and para carbons, will appear between 127 and 129 ppm.[3]

-

Benzylic Carbon (~63.0 ppm): The N-C H₂-Ph carbon is significantly deshielded by the attached nitrogen.

-

Piperidine Ring Carbons (25.0-60.0 ppm): The carbons of the piperidine ring will appear in the aliphatic region. C2 and C6, being adjacent to the nitrogen, are expected to be the most downfield (around 55-60 ppm). C4, attached to the amine, will be around 50-55 ppm. C5 is predicted to be the most upfield of the ring methylene carbons.

-

Quaternary Carbon (~35.0 ppm): The C3 carbon bearing the gem-dimethyl groups will appear as a quaternary signal.

-

Gem-Dimethyl Carbons (~20.0-28.0 ppm): The two methyl carbons are expected to have slightly different chemical shifts due to their distinct steric environments.

Predicted ¹³C NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~138.5 | Quaternary (C) | ipso-C of Benzyl Ring |

| ~129.0 | Methine (CH) | ortho-C of Benzyl Ring |

| ~128.5 | Methine (CH) | meta-C of Benzyl Ring |

| ~127.2 | Methine (CH) | para-C of Benzyl Ring |

| ~63.0 | Methylene (CH₂) | N-C H₂-Ph |

| ~58.0 | Methylene (CH₂) | C 2 |

| ~55.0 | Methylene (CH₂) | C 6 |

| ~52.0 | Methine (CH) | C 4 |

| ~35.0 | Quaternary (C) | C 3 |

| ~28.0 | Methylene (CH₂) | C 5 |

| ~25.0 | Methyl (CH₃) | C H₃ (gem-dimethyl) |

| ~22.0 | Methyl (CH₃) | C H₃ (gem-dimethyl) |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial to reduce acquisition time.

-

Instrument Setup: Acquire on a 400 MHz (or higher) spectrometer, observing at the corresponding ¹³C frequency (~100 MHz).

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Spectral Width: 0-220 ppm.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the data similarly to the ¹H spectrum. The solvent peak (e.g., CDCl₃ at 77.16 ppm) can be used for calibration.

-

Validation (DEPT): Perform DEPT-135 and DEPT-90 experiments to confirm carbon types. In a DEPT-135, CH₃ and CH signals will be positive, while CH₂ signals will be negative. In a DEPT-90, only CH signals will be visible. This is a self-validating system to confirm assignments.

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying the key functional groups present in the molecule.

Predicted Spectral Assignments & Rationale

-

N-H Stretching (3300-3400 cm⁻¹): As a primary amine, two distinct, medium-intensity bands are expected in this region. These correspond to the asymmetric and symmetric N-H stretching vibrations.[5][6]

-

C-H Stretching (2800-3100 cm⁻¹): This region will contain multiple peaks. Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the piperidine ring, methyl, and methylene groups) will appear just below 3000 cm⁻¹.

-

N-H Bending (1580-1650 cm⁻¹): A medium to strong scissoring vibration for the primary amine (NH₂) is expected in this region.[5]

-

C=C Stretching (1450-1600 cm⁻¹): Aromatic ring stretching vibrations will produce several sharp bands of variable intensity in this fingerprint region.

-

C-N Stretching (1020-1250 cm⁻¹): A medium-intensity band corresponding to the aliphatic C-N bond stretch is expected in this range.[4]

Predicted IR Data Summary

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| ~3380 and ~3310 | Medium, Sharp | N-H Stretch | Primary Amine (asymmetric & symmetric) |

| 3030-3080 | Medium | C-H Stretch | Aromatic C-H |

| 2850-2960 | Strong | C-H Stretch | Aliphatic C-H (CH, CH₂, CH₃) |

| ~1600 | Medium | N-H Bend | Primary Amine Scissoring |

| 1450, 1495, 1585 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1150 | Medium | C-N Stretch | Aliphatic Amine |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount (1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil. This is the most common and straightforward method.

-

Instrument Setup: Use a standard Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Processing: Collect a background spectrum of the clean, empty ATR crystal first. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity. The molecular weight of C₁₄H₂₂N₂ is 218.34 g/mol .[7]

Predicted Fragmentation Pattern & Rationale

The most likely ionization method for this compound is Electron Ionization (EI), which will induce characteristic fragmentation.

-

Molecular Ion (M⁺, m/z 218): A peak corresponding to the intact molecule is expected. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms (two in this case) will have an even nominal molecular weight, which is consistent.

-

Benzylic Cleavage (m/z 91): The most characteristic fragmentation for benzyl-containing compounds is the cleavage of the C-C bond adjacent to the nitrogen to form the highly stable tropylium cation ([C₇H₇]⁺ ), which will likely be the base peak.[8]

-

Alpha-Cleavage (m/z 127): Cleavage of the bond between C4 and C5 can lead to the loss of a C₂H₅ radical, but a more favorable alpha-cleavage adjacent to the nitrogen would involve the loss of the benzyl group, resulting in a fragment at m/z 127 ([M-C₇H₇]⁺).

-

Ring Fragmentation: The piperidine ring can undergo various cleavages, leading to smaller fragment ions.

Figure 2: Predicted Key Fragmentation Pathways in EI-MS.

Predicted Mass Spectrometry Data Summary

| Predicted m/z | Relative Intensity | Proposed Fragment |

| 218 | Medium | [M]⁺˙ (Molecular Ion) |

| 127 | Medium | [M - C₇H₇]⁺ |

| 91 | High (Base Peak) | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample (typically <1 mg dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a Gas Chromatography (GC) inlet if sample purity is a concern.

-

Instrument Setup: Use a GC-MS or a standalone mass spectrometer equipped with an EI source.

-

Acquisition Parameters:

-

Ionization Energy: Standard 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and compare it with predicted pathways and spectral libraries of similar compounds to confirm the structure. High-Resolution Mass Spectrometry (HRMS) can be used to obtain the exact mass and confirm the elemental composition (C₁₄H₂₂N₂).

Conclusion

This guide presents a comprehensive, predictive spectroscopic profile for this compound. The anticipated ¹H and ¹³C NMR spectra are characterized by distinct signals for the benzyl, piperidine, and gem-dimethyl moieties, with complexities arising from diastereotopicity. The IR spectrum is expected to clearly show primary amine N-H stretches, and the mass spectrum should be dominated by the characteristic tropylium ion at m/z 91. The provided protocols offer a standardized, self-validating framework for the empirical acquisition and confirmation of this data. This document serves as a foundational tool for any researcher engaged in the synthesis, purification, or analysis of this valuable chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. PubChemLite - this compound (C14H22N2) [pubchemlite.lcsb.uni.lu]